molecular formula C6H12N2O B13205413 1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine

1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine

Cat. No.: B13205413
M. Wt: 128.17 g/mol
InChI Key: UNSJLLPJFJIFPR-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is a heterocyclic compound that contains an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxides with alkenes or alkynes to form the oxazoline ring . The reaction typically occurs at room temperature in methanol or other solvents, with reaction times varying from 5 to 10 hours depending on the specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazoles.

    Reduction: Amino alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets through its oxazoline ring and amine group. These interactions can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is unique due to its combination of an oxazoline ring and an amine group, which provides distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H12N2O/c1-2-5(7)6-3-4-9-8-6/h5H,2-4,7H2,1H3

InChI Key

UNSJLLPJFJIFPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NOCC1)N

Origin of Product

United States

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